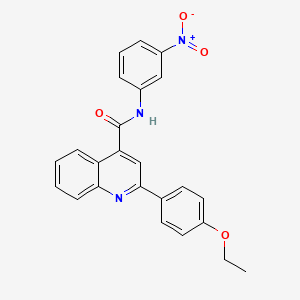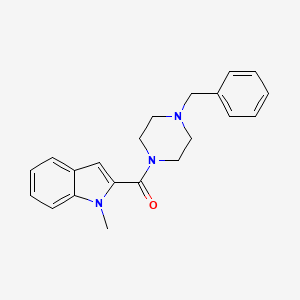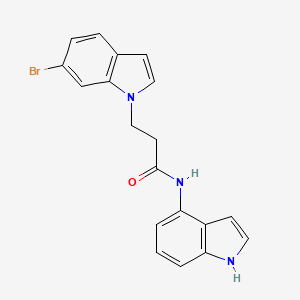
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that combines a pyrazole ring with a dihydroquinazolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Dihydroquinazolinone Ring: The dihydroquinazolinone ring is usually formed by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the dihydroquinazolinone ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. For example, modifications to the pyrazole and dihydroquinazolinone rings can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. This interaction can be influenced by the electronic and steric properties of the compound, which can be fine-tuned through chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-thione: Contains a thione group instead of a carbonyl group.
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of the pyrazole and dihydroquinazolinone rings, which imparts distinct electronic and steric properties. These properties can be exploited to develop compounds with specific biological activities or chemical reactivities that are not easily achievable with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H14N4O |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
2-(1,3-dimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H14N4O/c1-8-10(7-17(2)16-8)12-14-11-6-4-3-5-9(11)13(18)15-12/h3-7,12,14H,1-2H3,(H,15,18) |
Clé InChI |
WDDNBUUJKKJBQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C2NC3=CC=CC=C3C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B10979713.png)
![3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979718.png)

![N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10979727.png)


![3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979750.png)
![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)
